

In-Depth Technical Guide to the Spectral Properties of SOLVENT YELLOW 141

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Compound of Interest

Compound Name: SOLVENT YELLOW 141

Cat. No.: B1166055

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Abstract

Solvent Yellow 141 is a commercial azo pyridone dye known for its brilliant greenish-yellow hue and high thermal stability.^{[1][2]} It finds extensive application in the coloration of plastics, polymers, and coatings.^{[1][3][4]} While widely used in industrial settings, a comprehensive public database of its specific quantitative spectral properties, such as molar absorptivity and fluorescence quantum yield, is not readily available in the reviewed scientific literature and commercial datasheets. This guide provides an overview of the known characteristics of **Solvent Yellow 141**, outlines the standardized experimental protocols for determining its spectral properties, and presents a framework for its photophysical characterization.

Introduction to SOLVENT YELLOW 141

Solvent Yellow 141, identified by its CAS number 106768-98-3, is a member of the azo class of dyes, characterized by the presence of a nitrogen-nitrogen double bond ($-N=N-$) chromophore.^[1] Its chemical structure, belonging to the azo pyridone family, contributes to its notable thermal stability, making it suitable for high-temperature applications.^[1] The dye is soluble in organic solvents and is utilized in various industries for coloring materials such as polystyrene (PS), polymethyl methacrylate (PMMA), and other plastics.^[1] In a research context, it has been explored as a tracer dye and for potential applications in staining for microscopy.^[1]

Spectral Properties

A thorough review of scientific databases, patent literature, and supplier information did not yield specific quantitative spectral data for **Solvent Yellow 141**. The information is often qualitative, describing the dye as a "brilliant greenish-yellow" powder.^{[1][5][6]}

For the benefit of researchers, the following tables are structured to present the necessary quantitative data. In the absence of specific values for **Solvent Yellow 141**, these tables are marked as "Data not available in the searched literature." To provide context, a comparative table with data for other representative yellow azo dyes is included.

Absorption and Emission Properties of SOLVENT YELLOW 141

Property	Value	Solvent(s)
Absorption Maximum (λ_{max})	Data not available in the searched literature	-
Molar Absorptivity (ϵ)	Data not available in the searched literature	-
Emission Maximum (λ_{em})	Data not available in the searched literature	-
Stokes Shift	Data not available in the searched literature	-
Fluorescence Quantum Yield (Φ)	Data not available in the searched literature	-

Comparative Spectral Properties of Other Yellow Azo Dyes

To provide a frame of reference, the following table summarizes the spectral properties of other yellow azo dyes found in the literature. These values can offer an indication of the expected spectral range for **Solvent Yellow 141**.

Dye	Absorption Maximum (λ_{max})	Molar Absorptivity (ϵ) (M ⁻¹ cm ⁻¹)	Emission Maximum (λ_{em})	Solvent
Solvent Yellow 14	228 nm ^[7]	Not specified	Not specified	Not specified
Solvent Yellow 7	349 nm	Not specified	Not specified	Not specified
Rhodamine 6G (for comparison)	~530 nm	~1 x 10 ⁵	~555 nm	Ethanol

Note: The spectral properties of dyes are highly dependent on the solvent used due to solvatochromic effects.

Experimental Protocols for Spectral Characterization

The following are detailed, generalized methodologies for the key experiments required to determine the spectral properties of a solvent dye like **Solvent Yellow 141**.

Measurement of UV-Vis Absorption Spectrum

This protocol outlines the steps to determine the absorption maximum (λ_{max}) and molar absorptivity (ϵ).

Materials and Equipment:

- **Solvent Yellow 141**
- Spectroscopic grade solvent (e.g., ethanol, chloroform, toluene)
- Volumetric flasks and pipettes
- Dual-beam UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

Procedure:

- **Stock Solution Preparation:** Accurately weigh a small amount of **Solvent Yellow 141** and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1×10^{-3} M).
- **Preparation of Dilutions:** Prepare a series of dilutions from the stock solution with concentrations ranging from approximately 1×10^{-6} M to 1×10^{-5} M.
- **Spectrophotometer Setup:** Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for scanning (e.g., 300-600 nm for a yellow dye).
- **Blank Measurement:** Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
- **Sample Measurement:** Record the absorption spectra for each of the diluted solutions.
- **Determination of λ_{max} :** Identify the wavelength at which the maximum absorbance is observed. This is the λ_{max} .
- **Calculation of Molar Absorptivity (ϵ):** Using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance at λ_{max} , c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), plot a calibration curve of absorbance versus concentration. The slope of the linear fit will be the molar absorptivity (ϵ).[\[8\]](#)

Measurement of Fluorescence Emission Spectrum

This protocol describes the determination of the emission maximum (λ_{em}) and the relative fluorescence quantum yield (Φ).

Materials and Equipment:

- Solutions prepared for UV-Vis absorption measurements
- Spectrofluorometer
- Quartz fluorescence cuvettes

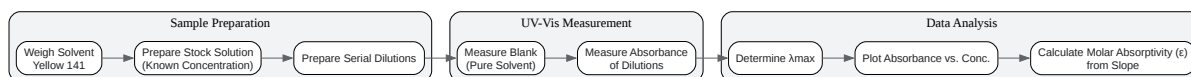
- A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol)

Procedure:

- Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.
- Excitation Wavelength Selection: Set the excitation wavelength to the λ_{max} determined from the absorption spectrum. To minimize inner filter effects, it is advisable to use a sample with an absorbance of less than 0.1 at the excitation wavelength.
- Emission Scan: Record the fluorescence emission spectrum by scanning a range of wavelengths longer than the excitation wavelength (e.g., if λ_{ex} is 450 nm, scan from 460 nm to 700 nm).
- Determination of λ_{em} : The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λ_{em}).
- Quantum Yield Calculation (Relative Method):
 - Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample of **Solvent Yellow 141** and the fluorescent standard.
 - The quantum yield (Φ_{sample}) can be calculated using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (\eta_{\text{sample}}^2 / \eta_{\text{std}}^2)$ where:
 - Φ is the quantum yield
 - I is the integrated fluorescence intensity
 - A is the absorbance at the excitation wavelength
 - η is the refractive index of the solvent
 - 'sample' and 'std' refer to the sample and the standard, respectively.

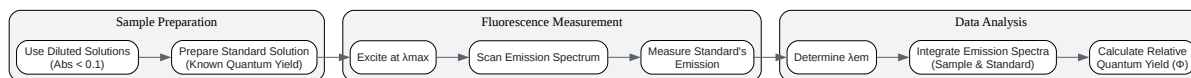
Visualization of Experimental Workflows

The following diagrams illustrate the generalized workflows for the spectral characterization of **Solvent Yellow 141**.



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Caption: Workflow for UV-Vis Absorption Spectroscopy.



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Caption: Workflow for Fluorescence Spectroscopy.

Conclusion

Solvent Yellow 141 is a commercially significant dye with robust physical properties. However, there is a clear gap in the publicly accessible scientific literature regarding its detailed photophysical characteristics. This guide serves to consolidate the known information and, more importantly, provides researchers, scientists, and drug development professionals with the necessary standardized protocols to independently characterize the spectral properties of this dye. The provided experimental workflows and theoretical background will facilitate the generation of the much-needed quantitative data, enabling a more comprehensive understanding and application of **Solvent Yellow 141** in various scientific and industrial fields.

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References

- 1. SOLVENT YELLOW 141|Azo Dye|CAS 106768-98-3 [benchchem.com]
- 2. waxoline.com [waxoline.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. bocsci.com [bocsci.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. Solvent yellow 141|CAS NO.106768-98-3 [xcolorpigment.com]
- 7. Absorption [Solvent Yellow 14] | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
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